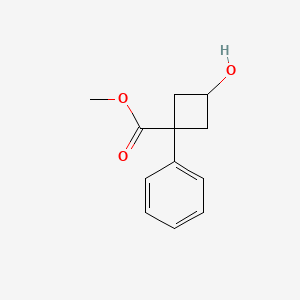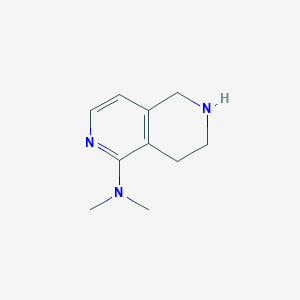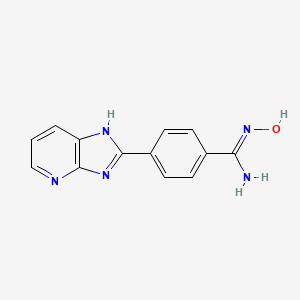![molecular formula C14H12BrN3OS2 B2423085 [5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol CAS No. 2380040-51-5](/img/structure/B2423085.png)
[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol is a chemical compound that has gained a lot of interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mechanism of Action
The mechanism of action of [5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been found to have a low toxicity profile, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
The advantages of using [5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol in lab experiments include its low toxicity profile, its potential applications in various scientific fields, and its ability to inhibit the activity of certain enzymes and proteins. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the research of [5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol. These include further studies to understand its mechanism of action, its potential applications in cancer research, photodynamic therapy, and antibiotic development. Additionally, research can be conducted to optimize the synthesis method and to develop new derivatives of the compound with improved properties.
Conclusion:
In conclusion, [5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol is a promising compound with potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and to optimize its properties.
Synthesis Methods
The synthesis of [5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol can be achieved using different methods. One of the commonly used methods involves the reaction of 5-bromo-2-chloropyrimidine with 2-mercapto-5-methylbenzimidazole to form 5-(2-mercapto-5-methylbenzimidazol-1-yl)-2-chloropyrimidine, which is then reacted with 2-(2-bromoethyl)thiophene to produce the desired compound.
Scientific Research Applications
[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol has been studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and can be used in cancer research. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, it has been found to have antimicrobial properties and can be used in the development of new antibiotics.
properties
IUPAC Name |
[5-[[(5-bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS2/c15-9-6-16-14(17-7-9)18-8-10-3-4-12(21-10)13(19)11-2-1-5-20-11/h1-7,13,19H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFICSZOINISRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC3=NC=C(C=N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)
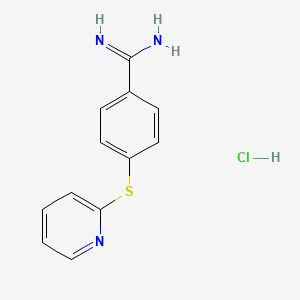
![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)
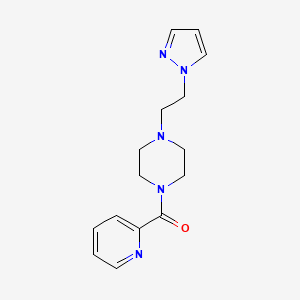
![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)
![4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2423016.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

